molecular formula C8H9N5 B2845295 [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine CAS No. 926226-93-9

[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2845295
CAS No.: 926226-93-9
M. Wt: 175.195
InChI Key: OYKBIOMRHSNXDK-UHFFFAOYSA-N
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Description

[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine: is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a methanamine group attached to the pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. . The resulting triazole is then coupled with a pyridine derivative under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Scientific Research Applications

Chemistry: In chemistry, [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its triazole ring is known for its ability to form stable complexes with metal ions, making it useful in metalloprotein studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .

Mechanism of Action

The mechanism of action of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloproteins. Additionally, the compound’s ability to participate in hydrogen bonding and π-π interactions allows it to bind effectively to various biological targets .

Properties

IUPAC Name

[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKBIOMRHSNXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926226-93-9
Record name [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine
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